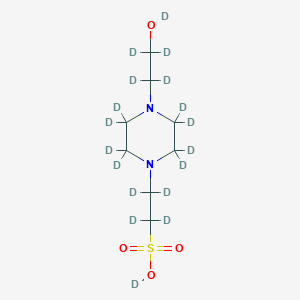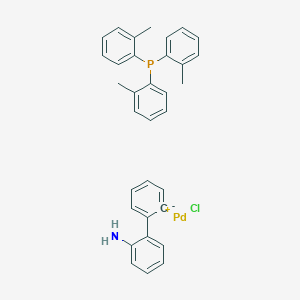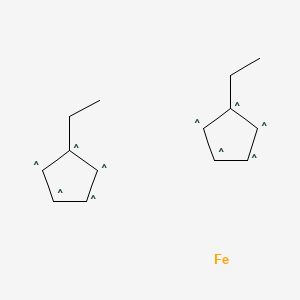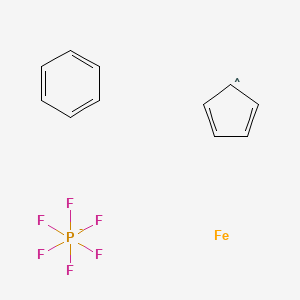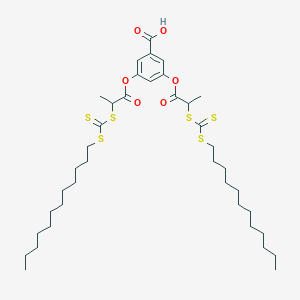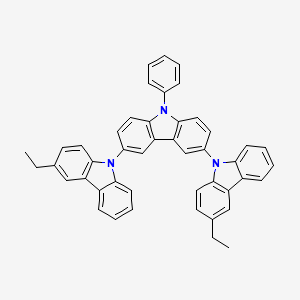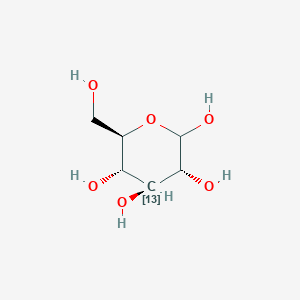
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is a complex organic compound that belongs to the class of carbohydrates It is characterized by multiple hydroxyl groups attached to a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol typically involves the use of protected sugar derivatives. The synthetic route may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Formation of the Oxane Ring: Cyclization reactions to form the six-membered oxane ring.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Fermentation Processes: Utilizing microorganisms to produce the compound from simple sugars.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: TsCl, trifluoromethanesulfonic anhydride (Tf2O).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways Involved: Glycolysis, gluconeogenesis, and other metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Mannose: Another sugar with a similar ring structure but different functional groups.
Galactose: Similar to glucose but with different hydroxyl group orientation.
Uniqueness
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1 |
Clé InChI |
WQZGKKKJIJFFOK-UTTRQBQKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([13C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




